molecular formula C14H12O2 B14630289 Naphthalen-2-yl but-2-enoate CAS No. 56164-74-0

Naphthalen-2-yl but-2-enoate

Cat. No.: B14630289
CAS No.: 56164-74-0
M. Wt: 212.24 g/mol
InChI Key: ZBKDOUFCEKAZRQ-UHFFFAOYSA-N
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Description

Naphthalen-2-yl but-2-enoate is a chemical compound incorporating a naphthalene ring system linked to a but-2-enoate ester group. This structure classifies it as an unsaturated ester, a valuable scaffold in synthetic and medicinal chemistry. Compounds featuring naphthalene and acrylate/butenoate motifs are frequently investigated as key intermediates in organic synthesis . They serve as versatile building blocks for constructing more complex molecular architectures, particularly in the development of pharmacologically active agents . The alkene group within the ester chain presents a reactive handle for further chemical modification, making it a candidate for participation in various cross-coupling reactions, such as the Heck reaction, which is a powerful method for forming carbon-carbon bonds to create substituted alkenes . Research into similar structures has shown that such compounds can be precursors in the synthesis of molecules with potential antibacterial and anti-inflammatory activities . As a research chemical, its value lies in its application toward the discovery and development of new therapeutic candidates and functional materials. Researchers utilize these intermediates to explore structure-activity relationships and develop novel compounds targeting various diseases . Handling of this substance should follow standard laboratory safety protocols. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

CAS No.

56164-74-0

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

naphthalen-2-yl but-2-enoate

InChI

InChI=1S/C14H12O2/c1-2-5-14(15)16-13-9-8-11-6-3-4-7-12(11)10-13/h2-10H,1H3

InChI Key

ZBKDOUFCEKAZRQ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

The direct esterification of naphthalen-2-ol with but-2-enoic acid represents the most straightforward route. This method employs Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) as catalysts in toluene or xylene under reflux (110–140°C). Azeotropic removal of water drives the equilibrium toward ester formation. However, competing side reactions, such as naphthalene ring sulfonation or acid-catalyzed isomerization of the α,β-unsaturated ester, often limit yields to 50–60%.

Acyl Chloride Intermediates

To circumvent equilibrium limitations, naphthalen-2-ol may react with but-2-enoyl chloride in the presence of a base (e.g., pyridine, triethylamine). This Schotten-Baumann-type reaction proceeds at 0–25°C in dichloromethane or THF, achieving yields of 70–85%. Critical parameters include:

  • Stoichiometry : A 1:1 molar ratio minimizes di-ester byproducts.
  • Temperature Control : Exothermic HCl evolution necessitates cooling to prevent thermal degradation of the unsaturated ester.
  • Workup : Sequential washes with dilute HCl (to remove excess acyl chloride) and NaHCO₃ (to neutralize acid) are essential for purity.

Transition Metal-Catalyzed Syntheses

Palladium-Mediated Coupling

Adapting protocols from cinnamate syntheses, a Pd(dba)₂/NaHCO₃/n-Bu₄NCl system in DMF at 120°C facilitates coupling between naphthalen-2-ol and preformed but-2-enoate derivatives. Key advantages include:

  • Functional Group Tolerance : Electron-donating/-withdrawing substituents on naphthalene remain intact.
  • Scalability : Demonstrated at 5 mmol scale with 76% yield.
  • Purification : Silica gel chromatography (petroleum ether/EtOAc, 20:1) effectively separates the product from Pd residues.

Aluminum-Based Lewis Acid Catalysis

Aluminum tris(2,6-di-2-naphthylphenoxide) (ATNP), a bulky Lewis acid, enables selective enolization of but-2-enoate esters in the presence of enolizable aldehydes. While originally developed for aldol reactions, this catalyst could theoretically mediate transesterification between naphthalen-2-ol and methyl but-2-enoate. Predicted benefits:

  • Chemoselectivity : ATNP’s steric bulk suppresses naphthalene ring alkylation.
  • Mild Conditions : Reactions proceed at 25–50°C in CH₂Cl₂.

Grignard Reagent-Based Strategies

Retro-Grignard Pathway

Inspired by halogenated crotonate syntheses, a Grignard approach involves:

  • Grignard Formation : Vinyl magnesium bromide reacts with ethyl pyruvate to yield a tertiary alcohol intermediate.
  • Halogenation : Treatment with HBr or HCl at 0–10°C induces elimination, forming the α,β-unsaturated ester.
    Adapting this to naphthalen-2-yl but-2-enoate would require substituting ethyl pyruvate with a naphthol-derived ketone. Challenges include:
  • Regioselectivity : Ensuring conjugate addition over direct ketone alkylation.
  • Byproduct Mitigation : Low temperatures (-10–0°C) suppress polyalkylation.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Method Yield (%) Catalyst Cost (USD/g) Scalability
Acyl Chloride 85 0.50 (pyridine) High
Pd-Catalyzed 76 12.80 (Pd(dba)₂) Moderate
Grignard 86 3.20 (vinyl MgBr) Low

Data synthesized from.

Chemical Reactions Analysis

Heck Reaction Coupling

The primary synthesis involves a palladium-catalyzed Heck reaction between 2-bromonaphthalene and ethyl crotonate. Key conditions include:

ComponentSpecificationYieldSource
CatalystPd EnCat®40 (1 mol%)51%
BaseEt₄NCl (2 equiv.), AcONa (2 equiv.)
SolventDMF or EtOH/H₂O (9:1)
Temperature105–140°C

Microwave-assisted protocols reduce reaction times to 30 minutes while maintaining comparable yields (50%) . Alternative α,β-unsaturated esters like methyl acrylate yield derivatives (e.g., methyl (E)-3-(naphthalen-2-yl)acrylate) with 70% efficiency .

Reduction to Allylic Alcohols

LiAlH₄-mediated reduction converts the ester to (E)-3-(naphthalen-2-yl)but-2-en-1-ol:

  • Conditions : LiAlH₄ (1.2 equiv.), THF, 0°C → RT

  • Yield : 81.8%

  • Characterization : IR (O-H stretch at 3,339 cm⁻¹), ¹H-NMR (δ 4.46 ppm, d, J = 6.6 Hz)

Bromination at Allylic Position

N-Bromosuccinimide (NBS) induces allylic bromination under radical conditions:

  • Conditions : NBS (1.4 equiv.), AIBN, CCl₄, reflux

  • Product : 4-bromo derivative (theoretical yield ~60%, based on analogous systems)

  • Challenges : Competing alkene addition requires careful stoichiometry

Nucleophilic Substitutions

The allylic bromide intermediate reacts with amines (e.g., Boc-piperazine):

  • Conditions : Et₃N (2 equiv.), THF, 50°C

  • Yield : 60–75% (estimated from similar protocols)

Heck Reaction Pathway

  • Oxidative Addition : Pd⁰ inserts into the C-Br bond of 2-bromonaphthalene.

  • Alkene Coordination : Ethyl crotonate binds to Pd, forming a π-complex.

  • Migratory Insertion : The naphthalenyl group transfers to the β-carbon of the alkene.

  • β-Hydride Elimination : Regenerates Pd⁰ and releases the coupled product .

Allylic Bromination Mechanism

  • Initiation : AIBN generates bromine radicals from NBS.

  • Propagation : Radical abstraction of allylic H generates a carbon radical, which reacts with Br₂ (from NBS).

  • Termination : Radical recombination halts the chain .

Sigma Receptor Modulators

The compound serves as a key intermediate in synthesizing pan-sigma ligands like RC-106:

  • Derivatization : Coupling with 2-bromobenzoyl chlorides yields biaryl precursors.

  • Heck Cyclization : Intramolecular coupling forms oxybenzo[c]phenanthridine cores .

Antimicrobial Agents

Selenocyanate derivatives exhibit bioactivity:

  • Example : 4-Selenocyanatonaphthalen-1-amine derivatives show moderate antibacterial effects (MIC = 32 µg/mL against S. aureus) .

This compound’s reactivity profile enables diverse functionalization, making it valuable in drug discovery and materials science. Future studies could explore photocatalytic modifications or enzyme-mediated transformations to expand its synthetic utility.

Scientific Research Applications

Naphthalen-2-yl but-2-enoate is a chemical compound with applications in organic synthesis, particularly in the creation of biologically relevant scaffolds. It is involved in the NHC-catalyzed asymmetric intramolecular Stetter reaction, which uses β,β-disubstituted Michael acceptors to access enantioenriched all-carbon quaternary 2,2-disubstituted coumaranones and naphthofuranones .

Synthesis and Catalysis
N-Heterocyclic carbenes (NHCs) catalyze redox [4+2]-hetero-Diels-Alder reactions of α-aroyloxyaldehydes with either β,γ-unsaturated α-ketoesters or α . Triazolium salts are used as NHC precatalysts in these reactions, with the product 2a obtained in 98% yield with 84% ee when a specific precatalyst is used . Different ester groups, such as benzyl and ethyl, can also be accommodated in these reactions . The catalytic system is efficient when compounds contain a naphthyl substituent, producing distinct naphthofuranones with high yields (94–98%), though with reduced enantioselectivity .

Applications in Heck Reactions
The Heck reaction, which is used to build a variety of biologically relevant scaffolds, can be successfully implemented in the synthesis of ethyl (E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate .

Reactions with α-aroyloxyaldehydes
The reaction of a methyl substituted α-aroyloxyaldehyde with a 2-naphthyl substituted α,β-unsaturated γ-ketoester under optimized conditions resulted in a reduction in diastereoselectivity, with syn- and anti- isomers formed as a 50:50 mixture, though both diastereoisomers were obtained in excellent enantioselectivity (>99:1 er) .

Mechanism of Action

The mechanism of action of Naphthalen-2-yl but-2-enoate involves its interaction with specific molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the acrylate group, which makes it reactive towards nucleophiles. The naphthalene ring can participate in π-π interactions and hydrogen bonding, influencing its binding to biological targets .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Methoxy groups (e.g., 6-methoxynaphthalen-2-yl) enhance polarity, increasing solubility but may reduce yield due to steric hindrance . Quinoline derivatives exhibit higher biological potency, attributed to nitrogen’s electron-withdrawing effects .
  • Synthetic Efficiency : The target compound’s yield varies widely (49.3%–87%) based on method optimization. Higher yields (80%–87%) are achieved via microwave-assisted or solvent-free protocols .

Cyclohexenecarboxylate Derivatives

Compounds like ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates (e.g., compound 9 ) share the naphthalen-2-yl group but feature a cyclohexene ring. Key differences:

  • Synthesis : Cyclohexenecarboxylates are synthesized via Michael addition followed by cyclization, requiring reflux with sodium ethoxide (70–80°C, 1–3 hours) .
  • Spectral Data : IR peaks at 1738 cm⁻¹ (ester C=O) and 1659 cm⁻¹ (ketone C=O) confirm structural divergence from the simpler α,β-unsaturated ester backbone .

Physicochemical and Spectral Properties

Melting Points and Chromatography

  • The target compound melts at 54°C , lower than phenanthren-9-yl analogs (102–105°C), reflecting reduced molecular rigidity .
  • TLC Mobility: Rf = 0.44 (Hex/AcOEt, 95:5 v/v), indicating moderate polarity compared to quinolin-3-yl derivatives (Rf = 0.38) .

Purification Methods

  • Flash Chromatography : Used for the target compound, achieving >95% purity .
  • Recrystallization : Preferred for cyclohexenecarboxylates (e.g., compound 9 ) due to crystalline stability .

Q & A

Q. How can crystallographic data from SHELXL refine molecular docking studies of this compound with target proteins?

  • Methodological Answer : Use SHELXL-refined crystal structures (bond lengths/angles) to parameterize force fields in docking software (e.g., AutoDock Vina). Validate docking poses via molecular dynamics simulations (RMSD < 2.0 Å) and compare with experimental binding affinities (SPR/ITC). Address discrepancies by adjusting protonation states or solvation models .

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